molecular formula C9H18N2O2S B1270841 (R)-4-Aminomethyl-thiazolidine-3-carboxylic acid tert-butyl ester CAS No. 391248-13-8

(R)-4-Aminomethyl-thiazolidine-3-carboxylic acid tert-butyl ester

Cat. No. B1270841
CAS RN: 391248-13-8
M. Wt: 218.32 g/mol
InChI Key: XRUIGLRQDKZXKJ-SSDOTTSWSA-N
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Description

“®-4-Aminomethyl-thiazolidine-3-carboxylic acid tert-butyl ester” is a type of tert-butyl ester . Tert-butyl esters are widely used in synthetic organic chemistry . They are typically used as protecting groups for carboxylic acids, which can be removed under acidic conditions . The tert-butyl group is known for its stability under a variety of conditions .


Synthesis Analysis

Tert-butyl esters can be synthesized using a variety of methods. One common method involves the use of flow microreactor systems . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . The resultant flow process is more efficient, versatile, and sustainable compared to the batch .


Chemical Reactions Analysis

Tert-butyl esters can undergo a variety of chemical reactions. They can be deprotected using aqueous phosphoric acid, which is an effective, environmentally benign, selective, and mild reagent . This reaction is high yielding and the workup is convenient . Tert-butyl esters can also be converted to other functional groups. For example, they can react with SOCl2 at room temperature to provide acid chlorides in very good yields .

Scientific Research Applications

Peptide Synthesis and Protein Modification

The tert-butyl protected amino acid derivatives, such as ®-4-Aminomethyl-thiazolidine-3-carboxylic acid tert-butyl ester , are commonly used in peptide chemical synthesis and protein modification. This is due to their ability to protect functional groups during the synthesis process, which is crucial for the correct folding and function of peptides and proteins .

Multi-Component Reactions (MCRs)

Thiazolidine derivatives play a significant role in one-pot multi-component reactions (MCRs). These reactions are valuable for constructing complex molecules efficiently, as they allow for several reactants to combine in a single reaction vessel .

Cell Surface Modification

Thiazolidine chemistry has been utilized in the development of new chemical modification strategies for cell surface remodeling. This is important for basic research and the development of live cell-based therapeutics .

Mechanism of Action

The mechanism of action of tert-butyl esters in chemical reactions typically involves nucleophilic acyl substitution . In the case of deprotection, for example, the nucleophile (e.g., water in the case of aqueous phosphoric acid) attacks the carbonyl carbon of the ester, leading to the removal of the tert-butyl group .

Future Directions

Tert-butyl esters, including “®-4-Aminomethyl-thiazolidine-3-carboxylic acid tert-butyl ester”, continue to find large applications in synthetic organic chemistry . Future research may focus on developing more efficient and sustainable methods for their synthesis and deprotection, as well as exploring their use in new chemical reactions .

properties

IUPAC Name

tert-butyl (4R)-4-(aminomethyl)-1,3-thiazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S/c1-9(2,3)13-8(12)11-6-14-5-7(11)4-10/h7H,4-6,10H2,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUIGLRQDKZXKJ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CSCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CSC[C@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501170572
Record name 1,1-Dimethylethyl (4R)-4-(aminomethyl)-3-thiazolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501170572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-Aminomethyl-thiazolidine-3-carboxylic acid tert-butyl ester

CAS RN

391248-13-8
Record name 1,1-Dimethylethyl (4R)-4-(aminomethyl)-3-thiazolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=391248-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (4R)-4-(aminomethyl)-3-thiazolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501170572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 391248-13-8
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